molecular formula C13H14FN3O4S B2942370 N-(4-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 893340-30-2

N-(4-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2942370
CAS No.: 893340-30-2
M. Wt: 327.33
InChI Key: UGIXDDURIYXGTD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a tetrahydropyrimidine ring, and a sulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the tetrahydropyrimidine ring. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, N-(4-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for therapeutic applications .

Medicine

Medically, this compound is being investigated for its potential use in treating various diseases, including cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide stands out due to its unique combination of a fluorophenyl group and a tetrahydropyrimidine ring. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-(4-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-6-4-9(14)5-7-10/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIXDDURIYXGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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